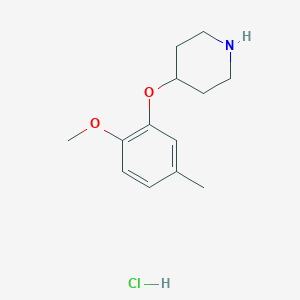
2-Bromo-6-fluoro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the bromination of 6-fluoro-4-methoxypyridine using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Another approach involves the fluorination of 2-bromo-4-methoxypyridine using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and reduction: The methoxy group can be oxidized to a carbonyl group, or the pyridine ring can be reduced to a piperidine ring under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Cross-coupling reactions: Formation of biaryl or aryl-vinyl compounds.
Oxidation and reduction: Formation of carbonyl or piperidine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-4-methoxypyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-fluoro-4-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to target proteins or enzymes, modulating their activity. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the fluorine substituent, resulting in different reactivity and applications.
2-Bromo-6-fluoro-4-methylpyridine: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
2-Fluoro-4-methoxypyridine: Lacks the bromine substituent, affecting its reactivity in substitution and coupling reactions.
Uniqueness
2-Bromo-6-fluoro-4-methoxypyridine is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions.
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZSFUSTRWKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)


![8-Bromo-5-chloropyrido[4,3-d]pyrimidine](/img/structure/B8226300.png)



